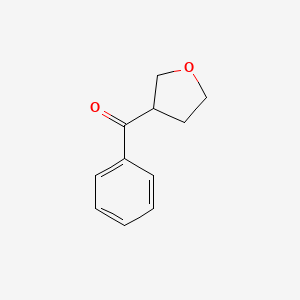

3-Benzoyloxolane

Descripción general

Descripción

3-Benzoyloxolane (3-BzO) is an organic compound belonging to the class of oxolanes. It is a highly versatile and valuable chemical compound with a wide range of applications in synthetic organic chemistry and in the pharmaceutical and biotechnological industries. 3-BzO is a colorless, crystalline solid with a melting point of 65-67°C and a boiling point of 174-175°C. It is soluble in a variety of organic solvents, including ether, chloroform, benzene, and ethanol.

Aplicaciones Científicas De Investigación

Biotechnology and Bioluminescence

3-Benzoyloxolane: has been explored for its potential use in bioluminescence applications within biotechnology. Bioluminescence, the process by which living organisms produce light, can be catalyzed by the oxidation of luciferin, a small-molecule substrate, in the presence of the enzyme luciferase . The unique light emission properties of different luciferin-luciferase pairs make them suitable for a variety of applications, including gene assays, protein-protein interaction detection, and in vivo imaging in small mammals .

Molecular Biology Research

In molecular biology, 3-Benzoyloxolane derivatives may be utilized in the study of proteolytic enzymes, which are crucial for hydrolyzing peptide bonds in proteins. These enzymes play a key role in biological processes and have significant medical and pharmaceutical importance due to their involvement in the life-cycle of many pathogens . Their applications extend to the production of Klenow fragments, peptide synthesis, and the exploration of structure-function relationships in proteins .

Pharmaceutical Development

3-Benzoyloxolane: is potentially valuable in the pharmaceutical industry for the development of new classes of antibiotics. Its derivatives have been synthesized and tested for antimicrobial activities, which is critical in the fight against disease-causing pathogens amid the global health concern of antimicrobial resistance .

Medical Research

Muscle relaxants for treating non-specific low back pain often contain compounds that may include 3-Benzoyloxolane structures. These compounds are evaluated for their efficacy, acceptability, and safety through systematic reviews and meta-analyses, highlighting the importance of 3-Benzoyloxolane in medical research .

Environmental Science

The presence of 3-Benzoyloxolane derivatives in the environment, particularly in aquatic systems, has been a subject of study due to their potential ecotoxicological impact. Research has focused on the differential histopathological responses in the gills and liver of freshwater fish when exposed to environmentally relevant concentrations of such compounds .

Analytical Chemistry

In analytical chemistry, 3-Benzoyloxolane and its derivatives are of interest due to their role in the synthesis of new chemical entities. The study of oxazole derivatives, which include 3-Benzoyloxolane , has increased due to their wide spectrum of biological activities and their utility as intermediates in medicinal chemistry .

Propiedades

IUPAC Name |

oxolan-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVDCXGFJUEGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyloxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

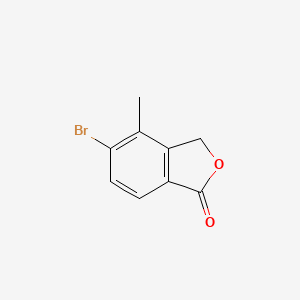

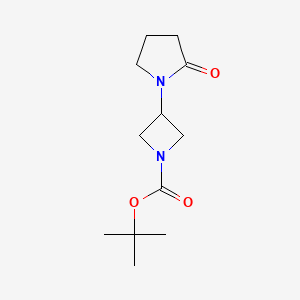

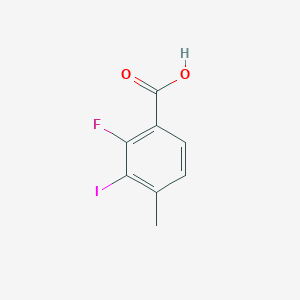

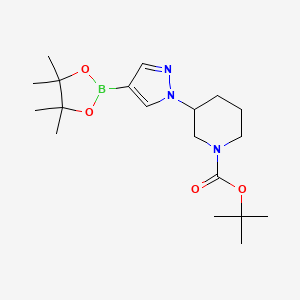

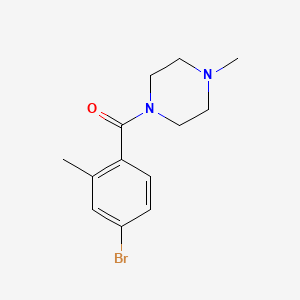

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)